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Compound of Interest

Compound Name: 2-Bromo-N-phenylacetamide

Cat. No.: B1210500 Get Quote

This technical guide provides a detailed overview of the infrared (IR) and mass spectrometry

(MS) data for 2-Bromo-N-phenylacetamide. It is intended for researchers, scientists, and

professionals in the field of drug development and chemical analysis. This document outlines

the characteristic spectroscopic signatures of the compound, detailed experimental protocols

for data acquisition, and a logical workflow for the analysis.

Infrared (IR) Spectroscopic Data
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of 2-Bromo-N-phenylacetamide is characterized by absorption

bands corresponding to its secondary amide and brominated aromatic functionalities. The data

presented here is based on typical values for similar compounds and the analysis of its

molecular structure.
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Sharp
N-H stretch of the secondary

amide

~1670 Strong, Sharp
C=O stretch of the amide

(Amide I band)

~1595 Medium
C=C stretching in the aromatic

ring

~1540 Medium
N-H bend of the secondary

amide (Amide II band)

~1440 Medium
C=C stretching in the aromatic

ring

~750 and ~690 Strong
C-H out-of-plane bending for a

monosubstituted benzene ring

~600-500 Medium-Weak C-Br stretch

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which is crucial for structural elucidation. For 2-Bromo-N-phenylacetamide
(C₈H₈BrNO), the molecular weight is approximately 214.06 g/mol . The presence of bromine is

readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and

⁸¹Br, in nearly a 1:1 natural abundance. This results in a pair of peaks (M+ and M+2) of almost

equal intensity for the molecular ion and any bromine-containing fragments.

The following table summarizes the expected major peaks in the electron ionization (EI) mass

spectrum of 2-Bromo-N-phenylacetamide.
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m/z (Mass-to-Charge
Ratio)

Proposed Fragment Ion Notes

213/215 [C₈H₈BrNO]⁺•

Molecular ion peak (M⁺•),

showing the characteristic 1:1

isotopic pattern for bromine.

134 [C₈H₈NO]⁺ Loss of a bromine radical (•Br).

93 [C₆H₅NH₂]⁺•

Aniline radical cation, resulting

from cleavage of the amide

bond.

92 [C₆H₅N]⁺•
Loss of a hydrogen atom from

the aniline fragment.

77 [C₆H₅]⁺

Phenyl cation, from the loss of

the amino group from the

aniline fragment.

Experimental Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
Method: Potassium Bromide (KBr) Pellet Method

This method is suitable for acquiring the infrared spectrum of solid samples.[1][2][3][4][5]

Sample Preparation:

Thoroughly clean and dry an agate mortar and pestle.

Weigh approximately 1-2 mg of 2-Bromo-N-phenylacetamide and transfer it to the

mortar.

Add about 100-200 mg of spectroscopic grade potassium bromide (KBr) powder.

Gently grind the mixture for a few minutes until a fine, homogeneous powder is obtained.

[5]
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Pellet Formation:

Transfer a small amount of the powdered mixture into a pellet-forming die.

Place the die in a hydraulic press.

Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or

translucent pellet.

Data Acquisition:

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR

spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

The final spectrum is obtained by rationing the sample spectrum against the background

spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
This protocol describes a general procedure for the analysis of a solid organic compound using

a mass spectrometer with an electron ionization source.[6][7][8][9][10]

Sample Introduction:

Dissolve a small amount of 2-Bromo-N-phenylacetamide in a suitable volatile solvent

(e.g., methanol or dichloromethane).

Alternatively, for solid probes, a small amount of the solid sample can be placed directly

onto the probe.

Ionization:

Introduce the sample into the high-vacuum source of the mass spectrometer.

The sample is vaporized by heating.
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The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70

eV), leading to the formation of a molecular ion and various fragment ions.[6][8][9]

Mass Analysis:

The positively charged ions are accelerated and separated based on their mass-to-charge

(m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection and Data Processing:

A detector records the abundance of each ion.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

2-Bromo-N-phenylacetamide.
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Caption: Workflow for the spectroscopic analysis of 2-Bromo-N-phenylacetamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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